Cas no 39111-94-9 (3-(quinolin-2-yl)propanoic Acid)

3-(Quinolin-2-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a quinoline core linked to a propanoic acid moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, serving as a key intermediate in the preparation of biologically active molecules. The quinoline scaffold imparts potential pharmacological properties, while the carboxylic acid group enables further functionalization through esterification, amidation, or metal-catalyzed coupling reactions. Its structural features make it valuable for developing ligands, catalysts, or drug candidates. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications.
3-(quinolin-2-yl)propanoic Acid structure
39111-94-9 structure
Product Name:3-(quinolin-2-yl)propanoic Acid
CAS No:39111-94-9
MF:C12H11NO2
MW:201.221243143082
CID:306981
PubChem ID:264313
Update Time:2025-10-29

3-(quinolin-2-yl)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinepropanoicacid
    • 3-quinolin-2-ylpropanoic acid
    • 2-(2-Carboxy-ethyl)-chinolin
    • 2-Quinolinepropionic acid
    • 3-(2-Chinolyl)-propionsaeure
    • 3-[2]Chinolyl-propionsaeure
    • 3-[2]quinolyl-propionic acid
    • 3-quinolin-2-yl-propionic acid
    • AC1L6BM5
    • AC1Q5VWP
    • AC1Q75AD
    • Chinolin-2-propionsaeure
    • SureCN547194
    • T5344967
    • BS-13993
    • BDBM50455899
    • SB71007
    • NSC99366
    • HMS1781B16
    • 3-(quinolin-2-yl)propanoic acid
    • 3-quinolin-2-ylpropanoic acid, AldrichCPR
    • EYY
    • 3-QUINOLIN-2-YLPROPANOICACID
    • EN300-12576
    • SCHEMBL547194
    • 39111-94-9
    • quinolinepropanoic acid
    • MFCD06655354
    • CHEMBL4218506
    • NSC-99366
    • DTXSID80295033
    • CS-0006585
    • 3-(quinolin-2-yl)propanoicacid
    • AKOS008987597
    • 2-quinolinepropanoic acid
    • G44857
    • 3-(quinolin-2-yl)propanoic Acid
    • Inchi: 1S/C12H11NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2,(H,14,15)
    • InChI Key: PBXJDATXARPDPW-UHFFFAOYSA-N
    • SMILES: OC(CCC1C=CC2C=CC=CC=2N=1)=O

Computed Properties

  • Exact Mass: 201.07903
  • Monoisotopic Mass: 201.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Density: 1.251
  • Melting Point: 126 - 128 °C
  • Boiling Point: 374.3°Cat760mmHg
  • Flash Point: 180.2°C
  • Refractive Index: 1.64
  • PSA: 50.19

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3-(quinolin-2-yl)propanoic Acid Suppliers

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Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:26
Price ($):978/363/214
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Additional information on 3-(quinolin-2-yl)propanoic Acid

Introduction to 3-(quinolin-2-yl)propanoic Acid (CAS No. 39111-94-9)

3-(quinolin-2-yl)propanoic acid is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural framework that combines a quinoline moiety with a propanoic acid side chain. This molecular architecture has garnered considerable attention due to its potential applications in drug discovery, particularly in the development of novel therapeutic agents. The compound's CAS number, 39111-94-9, serves as a unique identifier, facilitating precise referencing in scientific literature and industrial applications.

The quinoline scaffold, a well-known heterocyclic system, has a rich history in medicinal chemistry, with several derivatives exhibiting notable biological activities. Specifically, the 2-position of the quinoline ring in 3-(quinolin-2-yl)propanoic acid introduces a strategic site for functionalization, enabling the synthesis of diverse analogs with tailored pharmacological properties. This flexibility has made the compound a valuable intermediate in the design of molecules targeting various diseases, including infectious disorders and cancer.

Recent advancements in synthetic methodologies have enhanced the accessibility of 3-(quinolin-2-yl)propanoic acid, allowing for more efficient and scalable production. These innovations have been instrumental in supporting preclinical and clinical studies aimed at evaluating the compound's pharmacokinetic profile and therapeutic efficacy. For instance, researchers have leveraged its structural features to develop inhibitors of enzymes involved in metabolic pathways relevant to inflammation and tumor progression.

In the context of modern drug development, the integration of computational chemistry and high-throughput screening has accelerated the identification of promising candidates derived from 3-(quinolin-2-yl)propanoic acid. By leveraging machine learning algorithms to predict binding affinities and metabolic stability, scientists have been able to optimize derivatives with improved bioavailability and reduced off-target effects. Such computational approaches are increasingly complementing traditional experimental methods, streamlining the discovery process.

The propanoic acid side chain in 3-(quinolin-2-yl)propanoic acid also contributes to its versatility, as it can be further modified through esterification, amidation, or other functional group transformations. These modifications are often employed to enhance solubility, improve tissue penetration, or modulate receptor interactions. For example, recent studies have explored the use of esterase-sensitive linkers derived from this compound to develop prodrugs that release active pharmaceutical ingredients in response to enzymatic activity within target tissues.

Moreover, the compound's potential role in addressing emerging health challenges has not gone unnoticed. In light of growing concerns about antibiotic resistance, researchers have investigated derivatives of 3-(quinolin-2-yl)propanoic acid as candidates for novel antimicrobial agents. Preliminary findings suggest that certain analogs exhibit inhibitory effects against multidrug-resistant bacterial strains by interfering with essential cellular processes such as DNA replication and protein synthesis.

The intersection of organic synthesis and medicinal chemistry continues to drive innovation in the utilization of 3-(quinolin-2-yl)propanoic acid. Novel catalytic systems and green chemistry principles are being applied to refine synthetic routes, minimizing waste and maximizing yield. These efforts align with global initiatives aimed at sustainable pharmaceutical production, ensuring that future generations can benefit from advanced therapies without compromising environmental integrity.

As our understanding of disease mechanisms evolves, so too does the therapeutic landscape shaped by compounds like 3-(quinolin-2-yl)propanoic acid. Emerging evidence suggests that modulation of quinoline-based molecules may play a pivotal role in neurodegenerative disorders by influencing neurotransmitter signaling pathways. Ongoing research is exploring whether derivatives of this compound can mitigate cognitive decline or prevent neuronal damage associated with conditions such as Alzheimer's disease.

The collaborative nature of contemporary scientific inquiry has also facilitated cross-disciplinary investigations into 3-(quinolin-2-yl)propanoic acid. By integrating insights from biochemistry, pharmacology, and materials science, researchers are uncovering new applications beyond traditional drug development. For instance, nanotechnology platforms are being explored for encapsulating this compound to enhance its delivery systems or improve targeted therapies for cancer treatment.

In conclusion,3-(quinolin-2-yl)propanoic acid (CAS No. 39111-94-9) represents a compelling example of how structural innovation can unlock novel therapeutic possibilities. Its unique combination of a quinoline core and a propanoic acid side chain provides a versatile foundation for designing molecules with diverse biological activities. As research progresses,this compound is poised to remain at the forefront of pharmaceutical discovery,offering hope for addressing some of humanity's most pressing health challenges.

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(CAS:39111-94-9)3-(quinolin-2-yl)propanoic Acid
A1230463
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):978/363/214
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